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Compound of Interest

Compound Name: Aderbasib

Cat. No.: B1684442 Get Quote

A Comparative Guide to the Efficacy of INCB7839 and INCB3619

This guide provides a detailed comparison of the preclinical and clinical efficacy of two dual

ADAM10 and ADAM17 inhibitors, INCB7839 (Aderbasib) and INCB3619. The information is

intended for researchers, scientists, and drug development professionals to facilitate an

objective evaluation of these compounds.

Mechanism of Action
Both INCB7839 and INCB3619 are potent inhibitors of the metalloproteinases ADAM10 and

ADAM17. These enzymes, often referred to as sheddases, are responsible for the ectodomain

cleavage of a variety of cell surface proteins. By inhibiting ADAM10 and ADAM17, these

compounds block the release of ligands for key receptor tyrosine kinases, such as the

epidermal growth factor receptor (EGFR) and HER2/neu, as well as other signaling molecules

like neuroligin-3 (NLGN3). This inhibition disrupts critical signaling pathways that drive tumor

growth, proliferation, and survival.

Quantitative Data Summary
The following tables summarize the available quantitative data for INCB7839 and INCB3619,

comparing their inhibitory potency and efficacy in both preclinical and clinical settings.

Table 1: In Vitro Inhibitory Activity

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1684442?utm_src=pdf-interest
https://www.benchchem.com/product/b1684442?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684442?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Target IC50 Reference

INCB3619 ADAM10 22 nM [1]

ADAM17 14 nM [1]

INCB7839 ADAM10/17 Low nanomolar [2]

Table 2: Preclinical In Vivo Efficacy
Compound Cancer Model Dosing Outcome Reference

INCB7839

Pediatric

Glioblastoma

Xenograft

50 mg/kg, i.p., 5

days/week for 2

weeks

Robust inhibition

of tumor growth
[2]

BT474 Breast

Cancer

Xenograft

30 mg/kg/day +

Lapatinib

Complete

prevention of

tumor volume

increase

[3]

INCB3619
A549 NSCLC

Xenograft

60 mg/kg/day,

s.c., for 14 days

Significant tumor

growth inhibition
[1]

Table 3: Clinical Efficacy of INCB7839 in HER2+
Metastatic Breast Cancer (in combination with
Trastuzumab)

Dose of INCB7839
(BID)

Overall Response
Rate (ORR)

ORR in Patients
with Plasma
Concentrations >
IC50

Reference

100 mg, 200 mg, 300

mg
40% - 50% 55% - 64% [4][5]
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The inhibition of ADAM10 and ADAM17 by INCB7839 and INCB3619 has significant

downstream effects on oncogenic signaling pathways.

HER2/EGFR Signaling Pathway
ADAM10 and ADAM17 are responsible for cleaving the extracellular domain of HER2, leading

to the formation of the constitutively active p95-HER2 fragment, which is associated with

resistance to trastuzumab.[2][4][5] These inhibitors block this cleavage, thereby reducing p95-

HER2 levels. Similarly, they prevent the shedding of EGFR ligands like TGF-α, amphiregulin,

and heregulin, which in turn reduces the activation of EGFR and its downstream pathways,

including the PI3K/Akt and MAPK/ERK pathways.
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Caption: Inhibition of ADAM10/17 by INCB compounds blocks HER2 cleavage and EGFR

ligand shedding.

Neuroligin-3 Signaling in Glioma
In high-grade gliomas, neuronal activity promotes tumor growth through the release of

neuroligin-3 (NLGN3). ADAM10 is the primary sheddase responsible for cleaving NLGN3 from

the surface of neurons. Soluble NLGN3 then promotes glioma proliferation. INCB7839, by

inhibiting ADAM10, blocks this crucial interaction in the tumor microenvironment.
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Caption: INCB7839 inhibits ADAM10-mediated shedding of NLGN3, blocking glioma

proliferation.
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Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of INCB7839 and

INCB3619.

In Vitro ADAM10/17 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds

against ADAM10 and ADAM17.

Methodology:

Recombinant human ADAM10 or ADAM17 is incubated with a fluorogenic peptide

substrate.

The test compound (INCB7839 or INCB3619) is added at various concentrations.

The enzymatic reaction is allowed to proceed at 37°C.

The fluorescence intensity, which is proportional to substrate cleavage, is measured over

time using a fluorescence plate reader.

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic

equation.

Cell Viability and Apoptosis Assays
Objective: To assess the effect of the inhibitors on cancer cell proliferation and induction of

apoptosis.

Methodology:

Cell Culture: Cancer cell lines (e.g., A549 for NSCLC) are cultured in appropriate media

and conditions.

Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations

of the test compound for 72-96 hours.
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Viability Assessment (MTT Assay): MTT reagent is added to the wells and incubated. The

resulting formazan crystals are dissolved, and the absorbance is measured to determine

the percentage of viable cells relative to an untreated control.

Apoptosis Assessment (Annexin V Staining): Treated cells are stained with Annexin V and

a viability dye (e.g., propidium iodide). The percentage of apoptotic cells is quantified by

flow cytometry.

Xenograft Tumor Models
Objective: To evaluate the in vivo antitumor efficacy of the compounds.

Methodology:

Animal Model: Immunocompromised mice (e.g., BALB/c nude or NSG mice) are used.

Cell Implantation: A suspension of human cancer cells (e.g., A549, BT474, or patient-

derived glioblastoma cells) is injected subcutaneously or orthotopically into the mice.

Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size. The mice

are then randomized into treatment and control groups. The test compound is

administered via the specified route (e.g., oral gavage, intraperitoneal, or subcutaneous

injection) at the indicated dose and schedule.

Efficacy Assessment: Tumor volume is measured regularly using calipers. At the end of

the study, tumors may be excised for further analysis (e.g., western blotting for pathway

markers). Tumor growth inhibition is calculated based on the difference in tumor volume

between the treated and control groups.

Clinical Trial in HER2+ Metastatic Breast Cancer
(INCB7839)

Objective: To assess the safety and efficacy of INCB7839 in combination with trastuzumab.

Methodology:

Study Design: A single-arm, open-label, dose-escalation Phase I/II trial.
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Patient Population: Women with HER2+ metastatic breast cancer who were naive to

chemotherapy for metastatic disease.

Treatment Regimen: Patients received INCB7839 orally twice daily at doses of 100 mg,

200 mg, or 300 mg, in combination with standard trastuzumab therapy.

Efficacy Endpoints: The primary endpoints included overall response rate (ORR).

Pharmacodynamic markers such as circulating HER2 extracellular domain (ECD) levels

were also assessed.

Conclusion
Both INCB7839 and INCB3619 are potent dual inhibitors of ADAM10 and ADAM17 with

demonstrated preclinical antitumor activity. INCB7839 has progressed further into clinical

development, showing promising efficacy in combination with trastuzumab for HER2+ breast

cancer, particularly in a patient population with a known resistance mechanism. The preclinical

data for INCB3619 also supports its potential as an anticancer agent, especially in combination

with other targeted therapies. The choice between these compounds for further research and

development would depend on a comprehensive evaluation of their full preclinical and clinical

data, including detailed pharmacokinetic and safety profiles. A notable adverse event

associated with INCB7839 in some studies has been deep vein thrombosis, which would be a

key consideration in its continued development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. inotiv.com [inotiv.com]

2. medchemexpress.com [medchemexpress.com]

3. researchgate.net [researchgate.net]

4. aacrjournals.org [aacrjournals.org]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1684442?utm_src=pdf-custom-synthesis
https://www.inotiv.com/oncology/xenograft-tumor-growth
https://www.medchemexpress.com/aderbasib.html
https://www.researchgate.net/publication/313962620_Clinical_benefit_of_INCB7839_a_potent_and_selective_ADAM_inhibitor_in_combination_with_trastuzumab_in_patients_with_metastatic_HER2_breast_cancer
https://aacrjournals.org/cancerres/article/69/24_Supplement/5056/551149/Clinical-Benefit-of-INCB7839-a-Potent-and
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684442?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. A549 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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